molecular formula C23H19ClN6O3 B2768528 N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide CAS No. 1189861-88-8

N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide

Cat. No. B2768528
CAS RN: 1189861-88-8
M. Wt: 462.89
InChI Key: INMJMQOSDYVAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide is a useful research compound. Its molecular formula is C23H19ClN6O3 and its molecular weight is 462.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Antiasthma Applications

One study describes the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were synthesized to act as mediator release inhibitors, showing promise for further pharmacological and toxicological studies in the context of asthma treatment (Medwid et al., 1990).

Antitumor and Antimicrobial Activities

Another paper discusses the synthesis of enaminones used as key intermediates to produce substituted pyrazoles and pyridine derivatives with noted antitumor and antimicrobial activities. This highlights a broad spectrum of potential applications in treating infections and cancer (Riyadh, 2011).

Antinociceptive Activity

The synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and their evaluation for antinociceptive activity is detailed in another study. These compounds were found to exhibit varying levels of activity in tests comparing them to standard drugs like dipyrone and aspirin, suggesting their potential in pain management (Önkol et al., 2004).

Anticancer Mechanism via Tubulin Interaction

A novel microtubule-active compound, TTI-237, demonstrates a unique mechanism by inhibiting the binding of vinblastine to tubulin and inducing tumor cell death. This research provides insights into novel anticancer strategies that differ from traditional chemotherapy approaches (Beyer et al., 2008).

Anti-inflammatory and Analgesic Agents

Research on quinazolinone derivatives as anti-inflammatory and analgesic agents uncovers new compounds with potential applications in treating inflammation and pain. This work contributes to the development of new therapeutic options for conditions requiring anti-inflammatory and analgesic interventions (Farag et al., 2012).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-3-32-17-6-4-5-15(9-17)21-27-20(33-28-21)12-29-13-25-22-18(23(29)31)11-26-30(22)19-10-16(24)8-7-14(19)2/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMJMQOSDYVAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide

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